

Spectroscopic and Biological Insights into Pterocarpadiol A: A Technical Guide

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Compound of Interest

Compound Name: Pterocarpadiol A

Cat. No.: B13434041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pterocarpadiol A**, a rare 6a,11b-dihydroxypterocarpan. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of the potential biological activities of the broader pterocarpan class of molecules. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of Pterocarpadiol A

The structural elucidation of **Pterocarpadiol A** was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of **Pterocarpadiol A** as $C_{15}H_{12}O_5$.

Ion	Calculated m/z	Found m/z
$[M + Na]^+$	339.0475	339.0475

Table 1: High-Resolution Mass Spectrometry data for **Pterocarpadiol A**.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **Pterocarpadiol A** were recorded in DMSO- d_6 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	δH (ppm), J (Hz)
1	6.79 (d, 10.0)
2	6.02 (dd, 10.0, 1.3)
4	5.32 (d, 1.3)
6	4.79 (d, 10.1, Ha), 4.49 (d, 10.0, Hb)
7	6.44 (s)
10	6.44 (s)
11a	4.68 (s)
OCH ₂ O	5.94 (s), 5.96 (s)
OH-6a	6.77 (s)
OH-11b	6.77 (s)

Table 2: ^1H NMR Spectroscopic Data for **Pterocarpadiol A** (in DMSO- d_6).[\[1\]](#)

Position	δC (ppm)
1	131.0
1a	114.7
2	106.8
3	158.4
4	94.7
4a	155.6
6	67.5
6a	92.1
6b	113.3
7	104.0
8	159.2
9	142.1
10	102.7
10a	150.9
11a	78.8
11b	Not specified
OCH ₂ O	101.3

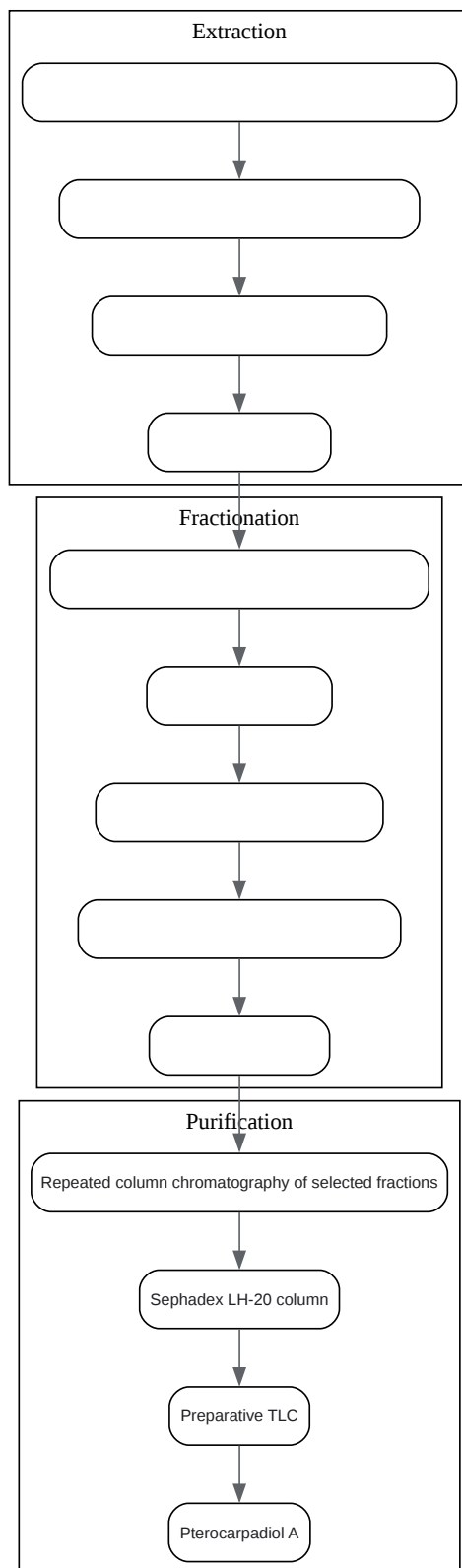
Table 3: ¹³C NMR Spectroscopic Data for **Pterocarpadiol A** (in DMSO-d₆).[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Pterocarpadiol A** and related compounds.

Isolation of Pterocarpadiol A from Derris robusta

Pterocarpadiol A was isolated from the twigs and leaves of *Derris robusta*. The general workflow for the isolation and purification is as follows:



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Caption: General workflow for the isolation of **Pterocarpadiol A**.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-400 spectrometer. The samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the solvent peaks. 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, were used for the structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of pterocarpanes, adapted for **Pterocarpadiol A**.

- Sample Preparation and Extraction:
 - A dried and powdered plant material sample (1g) is extracted with 80% methanol (20 mL) using sonication.
 - The mixture is centrifuged, and the supernatant is collected. This extraction is repeated twice.
 - The combined supernatants are evaporated to dryness.
 - The dried extract is redissolved in 50% methanol and subjected to liquid-liquid extraction with n-hexane to remove lipids.
 - The methanol extract can be further purified by Solid Phase Extraction (SPE) using a C18 cartridge.
- Derivatization: For GC-MS analysis, polar functional groups are often derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
- GC-MS Conditions:

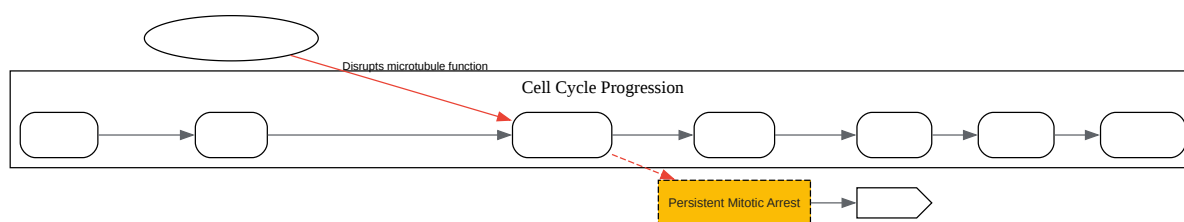
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or similar.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: An initial temperature of 150°C, ramped to 300°C.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for **Pterocarpadiol A** have not been extensively studied, the broader class of pterocarpan exhibits significant biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity: Induction of Mitotic Arrest

Studies on other pterocarpan have shown that they can induce cell death in tumor cells by causing a persistent mitotic arrest during prometaphase.[1] This is often associated with the disruption of microtubule function and the formation of abnormal mitotic spindles.

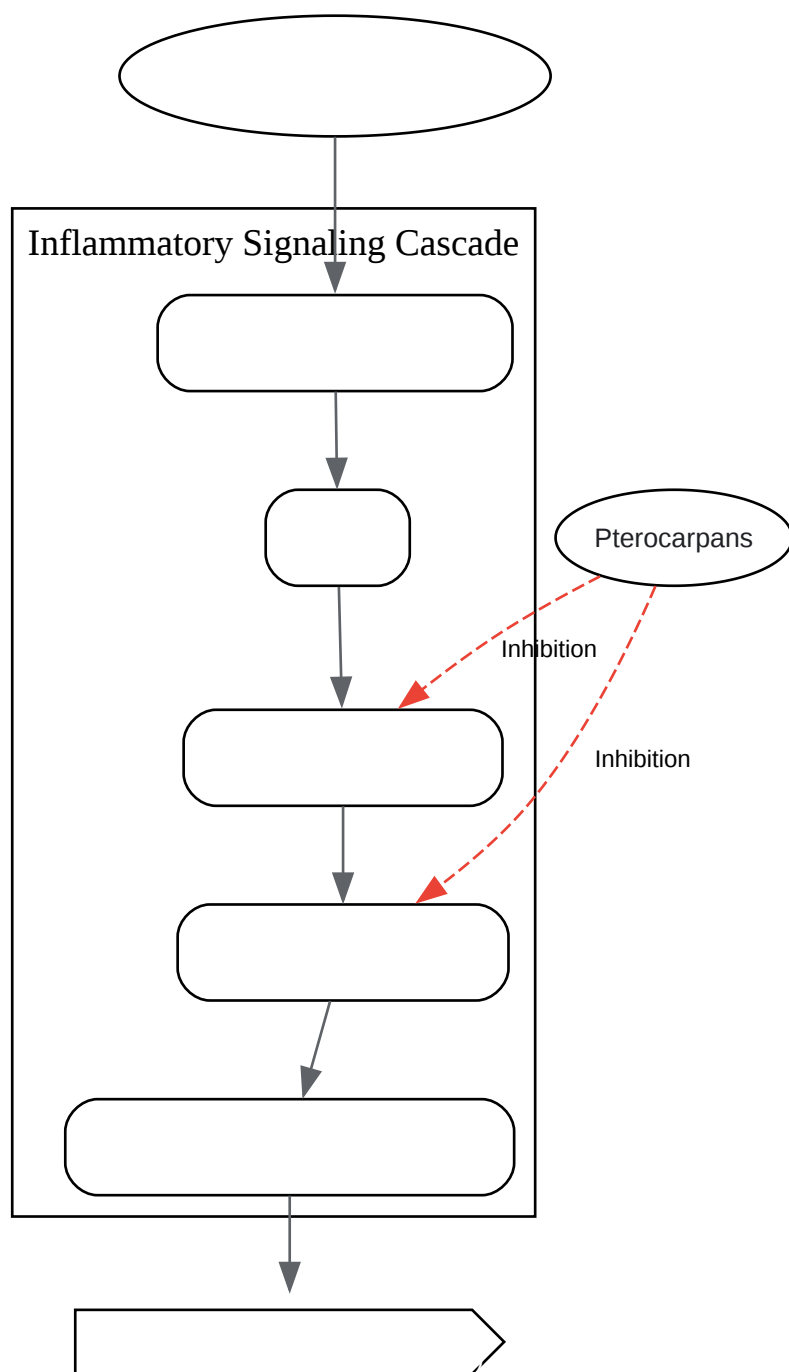


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Caption: Proposed mechanism of pterocarpan-induced mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

Pterocarpanes are also recognized for their anti-inflammatory potential.^[2] This activity is thought to be mediated through the modulation of various inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory mediators. A generalized representation of a potential anti-inflammatory signaling pathway that could be modulated by pterocarpanes is depicted below.



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Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpan.

In conclusion, **Pterocarpadiol A**, as a member of the pterocarpan class, presents a promising scaffold for further investigation. The detailed spectroscopic data and experimental protocols

provided herein offer a solid foundation for future research into its chemical synthesis, derivatization, and comprehensive pharmacological evaluation.

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References

- 1. Pterocarpanes induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
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